![molecular formula C8H16N2 B2749234 5-Azaspiro[3.5]nonan-8-amine CAS No. 929971-77-7](/img/structure/B2749234.png)

5-Azaspiro[3.5]nonan-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

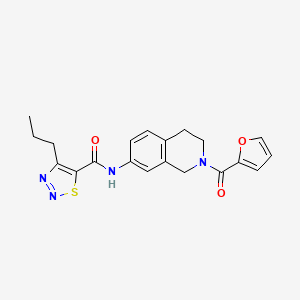

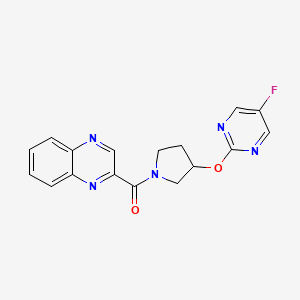

5-Azaspiro[3.5]nonan-8-amine is a chemical compound with the CAS Number: 929971-77-7 . It has a molecular weight of 140.23 and its IUPAC name is 5-azaspiro [3.5]non-8-ylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2/c9-7-2-5-10-8 (6-7)3-1-4-8/h7,10H,1-6,9H2 . This code provides a specific description of the molecule’s structure.Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .

Aplicaciones Científicas De Investigación

Antimycobacterial Agents 5-Azaspiro[3.5]nonan-8-amine derivatives demonstrate potential as antimycobacterial agents. Srivastava et al. (2005) synthesized compounds like 1-thia-4-azaspiro[4.5]decan-3-one, showing significant antimycobacterial activity, indicating the compound's relevance in treating tuberculosis and related diseases (Srivastava et al., 2005).

Chemistry-Driven Drug Discovery The compound plays a crucial role in chemistry-driven drug discovery, particularly in creating functionalized pyrrolidines, piperidines, and azepines. Wipf et al. (2004) explored its use in the diversity-oriented synthesis of azaspirocycles, highlighting its utility in developing novel pharmaceutical compounds (Wipf et al., 2004).

Water-Soluble Carcinogenic Dye Removal This compound has been utilized in environmental applications, particularly in removing water-soluble carcinogenic direct azo dyes and aromatic amines. Akceylan et al. (2009) synthesized a derivative involving 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, which proved effective in sorption experiments for removing azo dyes (Akceylan et al., 2009).

Antiviral Research In the field of antiviral research, derivatives of this compound have been synthesized and evaluated for their efficacy against viruses like the human coronavirus and influenza virus. Apaydın et al. (2019) identified compounds with significant inhibitory effects on human coronavirus replication, marking a significant contribution to antiviral drug development (Apaydın et al., 2019).

Biodegradation of Azo Dyes Its derivatives have been investigated for their role in the complete biodegradation of azo dyes, a class of industrial pollutants. Razo-Flores et al. (1997) reported that a pharmaceutical azo dye, azodisalicylate, constructed from two 5-aminosalicylic acid molecules, was mineralized in an adapted methanogenic consortium, highlighting the compound's potential in environmental remediation (Razo-Flores et al., 1997).

Propiedades

IUPAC Name |

5-azaspiro[3.5]nonan-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,10H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLQNSCSJKGABY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CCN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749154.png)

![4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol](/img/structure/B2749155.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2749157.png)

![[1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine](/img/structure/B2749158.png)

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2749161.png)

![3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2749164.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2749166.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)